Trimethoxy(3-methoxypropyl)silane

Beschreibung

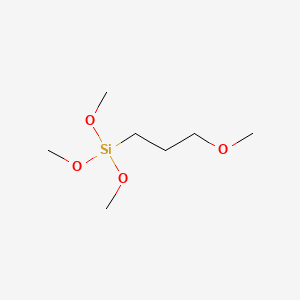

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethoxy(3-methoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMBLOQPQSYOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187277 | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33580-59-5 | |

| Record name | Trimethoxy(3-methoxypropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33580-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethoxy(3-methoxypropyl)silane chemical structure and properties

An In-depth Technical Guide to Trimethoxy(3-methoxypropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(3-methoxypropyl)silane is an organosilicon compound that serves as a versatile molecular bridge between organic and inorganic materials.[1] Its bifunctional nature, possessing both a hydrolyzable trimethoxysilyl group and a stable methoxypropyl group, makes it a valuable tool in a multitude of applications, from surface modification to a key component in advanced composite materials.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and the fundamental mechanisms that underpin its utility, offering field-proven insights for researchers and professionals in materials science and drug development.

Core Molecular Identity and Structure

Trimethoxy(3-methoxypropyl)silane, identified by the CAS number 33580-59-5, is a colorless to pale yellow liquid.[1] Its molecular structure is central to its function.

Key Identifiers:

-

IUPAC Name: trimethoxy(3-methoxypropyl)silane[3]

-

CAS Number: 33580-59-5[4]

-

Molecular Formula: C₇H₁₈O₄Si[4]

-

Synonyms: 3-(Methoxypropyl)trimethoxysilane, Methoxypropyltrimethoxysilane, Silane, trimethoxy(3-methoxypropyl)-[1]

The molecule consists of a central silicon atom bonded to three methoxy (-OCH₃) groups and one 3-methoxypropyl [- (CH₂)₃OCH₃] group. The trimethoxysilyl end is reactive towards hydrolysis, while the methoxypropyl group provides a stable, non-reactive organic tail.

Diagram: Chemical Structure of Trimethoxy(3-methoxypropyl)silane

Caption: 2D representation of Trimethoxy(3-methoxypropyl)silane.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of Trimethoxy(3-methoxypropyl)silane dictate its handling, storage, and application parameters.

| Property | Value | Source |

| Molecular Weight | 194.30 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 168.1 ± 23.0 °C at 760 mmHg | [5] |

| Melting Point | < 0 °C | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Flash Point | 41.8 ± 23.0 °C | [5] |

| Solubility | Soluble in most organic solvents | [6] |

The Chemistry of Reactivity: Hydrolysis and Condensation

The utility of Trimethoxy(3-methoxypropyl)silane as a coupling agent and surface modifier is rooted in the reactivity of its trimethoxysilyl group. This reactivity is primarily expressed through a two-step process: hydrolysis followed by condensation.

Hydrolysis: The Activation Step

In the presence of water, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form silanol groups (-Si-OH) and methanol as a byproduct.[1][6] This reaction can be catalyzed by either an acid or a base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, a hydronium ion protonates one of the methoxy groups, making it a better leaving group. A subsequent nucleophilic attack by a water molecule on the silicon atom leads to the displacement of methanol and the formation of a silanol group. This process repeats for the remaining methoxy groups.[7]

-

Base-Catalyzed Hydrolysis: In a basic environment, a hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This intermediate then rearranges to displace a methoxide ion, which is subsequently protonated by water to form methanol.[7]

Condensation: Building the Siloxane Network

The newly formed, highly reactive silanol groups can then undergo condensation in two ways:

-

Intermolecular Condensation: Two silanol groups from different molecules react to form a stable siloxane bond (Si-O-Si) and a molecule of water.

-

Surface Reaction: A silanol group on the Trimethoxy(3-methoxypropyl)silane molecule can react with a hydroxyl group (-OH) present on the surface of an inorganic substrate (e.g., glass, metal oxides), forming a covalent bond between the silane and the substrate.

This condensation process results in the formation of a durable, cross-linked polysiloxane network on the substrate surface, with the methoxypropyl groups oriented away from the surface.

Diagram: Hydrolysis and Condensation Mechanism

Caption: The two-stage reaction mechanism of Trimethoxy(3-methoxypropyl)silane.

Key Applications in Research and Development

The unique chemical properties of Trimethoxy(3-methoxypropyl)silane lend it to a variety of applications.

Surface Modification

One of the primary applications is the modification of surfaces to alter their properties. By forming a covalent bond with inorganic substrates, it can create a surface with altered hydrophobicity, adhesion, and biocompatibility. This is particularly relevant in the development of medical devices and drug delivery systems where controlling surface interactions is critical.

Coupling Agent in Composite Materials

In the manufacturing of composite materials, Trimethoxy(3-methoxypropyl)silane acts as a coupling agent to enhance the adhesion between an inorganic filler (like glass fibers or silica nanoparticles) and an organic polymer matrix.[1][2] This improved interfacial bonding leads to composite materials with enhanced mechanical properties, such as strength and durability.[1]

Adhesion Promoter

It is also utilized as an adhesion promoter in coatings, adhesives, and sealants.[2] By improving the bond between the coating and the substrate, it enhances the durability and performance of the final product.

Experimental Protocol: Surface Modification of Glass Substrates

This protocol provides a standardized method for the surface modification of glass slides using Trimethoxy(3-methoxypropyl)silane to create a hydrophobic surface.

Materials:

-

Glass microscope slides

-

Trimethoxy(3-methoxypropyl)silane

-

Toluene (anhydrous)

-

Deionized water

-

Ethanol

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning: a. Thoroughly clean the glass slides by sonicating them in a sequence of deionized water, and ethanol for 15 minutes each. b. Dry the slides under a stream of nitrogen gas. c. Activate the surface hydroxyl groups by treating the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse the slides extensively with deionized water and dry them under a nitrogen stream.

-

Silanization Solution Preparation: a. In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of Trimethoxy(3-methoxypropyl)silane in anhydrous toluene.

-

Surface Modification: a. Immerse the cleaned and dried glass slides in the silanization solution for 2 hours at room temperature with gentle agitation. b. After immersion, remove the slides and rinse them thoroughly with fresh toluene to remove any unbound silane.

-

Curing: a. Cure the silanized slides in an oven at 110°C for 1 hour to promote the condensation of the silanol groups and the formation of a stable siloxane layer.

-

Final Cleaning and Storage: a. Allow the slides to cool to room temperature. b. Sonicate the slides in ethanol for 5 minutes to remove any remaining physisorbed silane. c. Dry the slides under a nitrogen stream and store them in a desiccator until use.

Diagram: Experimental Workflow for Surface Modification

Caption: Step-by-step workflow for glass surface modification.

Safety and Handling

Trimethoxy(3-methoxypropyl)silane is a flammable liquid and vapor.[4] It may cause skin and eye irritation.[1][3] It is important to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[8] Store in a cool, dry place away from sources of ignition and moisture.[4][9]

Conclusion

Trimethoxy(3-methoxypropyl)silane is a powerful and versatile molecule for researchers and scientists. Its ability to bridge the organic and inorganic worlds through well-understood hydrolysis and condensation reactions provides a reliable method for surface modification and the creation of high-performance composite materials. A thorough understanding of its chemical properties and reaction mechanisms is key to leveraging its full potential in various scientific and industrial applications.

References

- Vertex AI Search. Trimethoxy(propyl)

- ChemScene. 33580-59-5 | Trimethoxy(3-methoxypropyl)silane.

- Chem-Impex. Trimethoxymethylsilane.

- MySkinRecipes. 3-Methoxypropyl Trimethoxysilane.

- Co-Formula. CFS-607, (3,3,3-Trifluoropropyl)trimethoxysilane, Cas No. 429-60-7.

- BLD Pharm. 33580-59-5|Trimethoxy(3-methoxypropyl)silane.

- CymitQuimica. CAS 33580-59-5: Trimethoxy(3-methoxypropyl)silane.

- Ataman Kimya. 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE.

- Ataman Kimya. 3-Glycidoxypropyltrimethoxysilane.

- Smolecule. Trimethoxy-[3-(2-methoxyethoxy)propyl]silane.

- ChemicalBook. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7.

- Changfu Chemical. 3-Acryloxypropyltrimethoxysilane CAS: 4369-14-6.

- Chemsrc. 3-Methoxypropyl Trimethoxysilane | CAS#:33580-59-5.

- Sigma-Aldrich. Trimethoxy 3-(methylamino)propyl silane 95 3069-25-8.

- PubChem. Trimethoxy(3-methoxypropyl)silane | C7H18O4Si | CID 36553.

- Wikipedia. Trimethoxysilane.

- Santa Cruz Biotechnology. Trimethoxy(3,3,3-trifluoropropyl)silane | CAS 429-60-7.

- Sigma-Aldrich. Trimethoxy(3-methoxypropyl)silane | 33580-59-5.

- ResearchGate. (PDF) Effect of Chemical Composition of Tetraethoxysilane and Trimethoxy(Propyl)Silane Hybrid Sol on Hydrophobicity and Corrosion Resistance of Anodized Aluminum.

- ResearchGate. The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles | Request PDF.

- NIST WebBook. Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-.

- Ambeed.com. 33580-59-5|Trimethoxy(3-methoxypropyl)silane.

- NIST WebBook. Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-.

- Shin-Etsu Silicone. Silane Coupling Agents.

- NJ.gov. Common Name: TRIMETHOXY SILANE HAZARD SUMMARY.

Sources

- 1. CAS 33580-59-5: Trimethoxy(3-methoxypropyl)silane [cymitquimica.com]

- 2. 3-Methoxypropyl Trimethoxysilane [myskinrecipes.com]

- 3. Trimethoxy(3-methoxypropyl)silane | C7H18O4Si | CID 36553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Methoxypropyl Trimethoxysilane | CAS#:33580-59-5 | Chemsrc [chemsrc.com]

- 6. innospk.com [innospk.com]

- 7. Buy Trimethoxy-[3-(2-methoxyethoxy)propyl]silane | 65994-07-2 [smolecule.com]

- 8. nj.gov [nj.gov]

- 9. 33580-59-5|Trimethoxy(3-methoxypropyl)silane|BLD Pharm [bldpharm.com]

Trimethoxy(3-methoxypropyl)silane CAS number 33580-59-5

An In-depth Technical Guide to Trimethoxy(3-methoxypropyl)silane

Introduction: Bridging Material Interfaces

Trimethoxy(3-methoxypropyl)silane, identified by its CAS number 33580-59-5, is an organosilicon compound of significant interest in materials science, nanotechnology, and advanced manufacturing.[1] As a member of the alkoxysilane family, its utility stems from a unique bifunctional molecular architecture. This structure allows it to act as a molecular bridge, or coupling agent, creating durable covalent bonds between disparate materials—specifically, organic polymers and inorganic substrates.[2][3] This guide provides an in-depth exploration of its chemical principles, mechanisms, and practical applications, tailored for researchers and professionals in materials and drug development.

Core Physicochemical Characteristics

Trimethoxy(3-methoxypropyl)silane is a colorless to pale yellow liquid with properties that dictate its handling and application.[1] Its solubility in common organic solvents and its reactivity with water are central to its function.[1]

| Property | Value | Source(s) |

| CAS Number | 33580-59-5 | [4][5] |

| Molecular Formula | C₇H₁₈O₄Si | [1][4][5] |

| Molecular Weight | 194.30 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 98-99°C at 40 mmHg | [6] |

| Density | 0.995 g/cm³ | [6] |

| Flash Point | 53°C | [6] |

| SMILES | COCCC(OC)OC | [4][6] |

| InChIKey | JPMBLOQPQSYOMC-UHFFFAOYSA-N | [1][4][6] |

Mechanism of Action: The Science of Surface Coupling

The primary function of Trimethoxy(3-methoxypropyl)silane is to act as a surface modifier and adhesion promoter. This is achieved through a two-stage reaction mechanism: hydrolysis followed by condensation.[7][8]

-

Hydrolysis: The three methoxy groups (-OCH₃) attached to the silicon atom are hydrolyzable. In the presence of water, these groups react to form silanol groups (Si-OH) and release methanol as a byproduct.[7][9] This reaction can be catalyzed by either acids or bases.[7] The methoxy groups are generally more reactive and hydrolyze more rapidly than larger alkoxy groups like ethoxy groups.[2][10]

-

Condensation: The newly formed, highly reactive silanol groups can then undergo condensation in two ways:

-

Intermolecular Condensation: They can react with other silanol groups to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric network on the surface.

-

Surface Condensation: Crucially, they can react with hydroxyl (-OH) groups present on the surface of inorganic substrates (e.g., silica, glass, metal oxides) to form strong, covalent Si-O-Substrate bonds.[1][11]

-

The non-hydrolyzable 3-methoxypropyl group remains intact and extends away from the surface. Its ether functionality provides hydrophilicity and compatibility with various organic polymers, enabling strong interfacial adhesion.[12]

Applications in Research and Development

The unique properties of this silane make it a versatile tool for scientists and researchers.

Surface Modification of Nanomaterials

A primary application is the surface functionalization of nanoparticles, such as silica (SiO₂), titania (TiO₂), and iron oxide (Fe₃O₄).[13][14] Untreated nanoparticles often agglomerate within polymer matrices due to high surface energy, which compromises the performance of the resulting composite material.[15]

Causality: By treating nanoparticles with Trimethoxy(3-methoxypropyl)silane, a stable organic layer is grafted onto their surface. This modification achieves two critical goals:

-

Improved Dispersion: The organic shell reduces inter-particle forces (van der Waals), preventing agglomeration and allowing for a homogenous dispersion within a polymer matrix.[13]

-

Enhanced Compatibility: The methoxypropyl group acts as a compatibilizer, improving the interfacial adhesion between the inorganic nanoparticle and the organic polymer matrix. This leads to composite materials with significantly enhanced mechanical properties, such as tensile strength, toughness, and thermal stability.[1][15]

Potential in Drug Delivery Systems

In the field of drug development, the functionalization of nanoparticles is a cornerstone of creating targeted drug delivery vehicles. While direct applications of Trimethoxy(3-methoxypropyl)silane are emerging, the principles are well-established with similar silanes. For instance, iron oxide nanoparticles can be coated with this silane to create a biocompatible surface.[14] This surface can then be further conjugated with therapeutic agents or targeting ligands. The methoxypropyl group provides a hydrophilic spacer arm, which can improve the pharmacokinetic profile of the nanocarrier.

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a robust framework for implementation.

Protocol 1: Surface Functionalization of Silica Nanoparticles

This protocol details a standard procedure for grafting Trimethoxy(3-methoxypropyl)silane onto the surface of silica nanoparticles.

Materials:

-

Silica Nanoparticles (SiO₂)

-

Trimethoxy(3-methoxypropyl)silane (CAS 33580-59-5)

-

Anhydrous Toluene (or another suitable non-polar solvent)

-

Deionized water

-

Triethylamine (optional, as a catalyst)

-

Ethanol and Acetone for washing

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, centrifuge.

Methodology:

-

Activation of Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C for 4 hours to remove adsorbed water and maximize surface hydroxyl group availability.

-

Dispersion: Disperse a known quantity of the dried silica nanoparticles (e.g., 1.0 g) in anhydrous toluene (e.g., 100 mL) in a round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion.

-

Silane Addition: While stirring the dispersion, add the Trimethoxy(3-methoxypropyl)silane. The amount should be calculated based on the surface area of the nanoparticles and the desired grafting density. A common starting point is a 1:1 molar ratio of silane to estimated surface hydroxyl groups.[16]

-

Hydrolysis Initiation: Add a controlled amount of water to initiate the hydrolysis of the silane. A molar ratio of H₂O to silane of 3:1 is often used.[16] A small amount of triethylamine can be added to catalyze the reaction.

-

Grafting Reaction: Equip the flask with a condenser and reflux the mixture at the boiling point of the solvent (for toluene, ~110°C) for 4-6 hours with continuous stirring. This provides the thermal energy needed for the condensation reaction to occur between the hydrolyzed silane and the nanoparticle surface.

-

Purification: After the reaction, cool the mixture to room temperature. Separate the functionalized nanoparticles by centrifugation.

-

Washing: Wash the collected nanoparticles sequentially with toluene, ethanol, and acetone to remove unreacted silane and byproducts. Repeat the centrifugation and resuspension cycle three times for each solvent.

-

Drying: Dry the final product in a vacuum oven at 60-80°C overnight.

Protocol 2: Characterization of Functionalized Surfaces

To validate the success of the surface modification, the following characterization techniques are essential.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of unmodified and modified nanoparticles. Successful grafting will be indicated by the appearance of new peaks corresponding to the C-H stretches (~2850-2950 cm⁻¹) and the C-O-C ether stretch (~1100 cm⁻¹) of the methoxypropyl group.

-

Thermogravimetric Analysis (TGA): Heat the samples under an inert atmosphere. The modified nanoparticles will show a distinct weight loss at higher temperatures (typically 200-500°C) corresponding to the decomposition of the grafted organic layer. The percentage of weight loss can be used to quantify the grafting density.

-

Dispersibility Test: Disperse equal amounts of modified and unmodified nanoparticles in a relevant organic solvent or polymer resin. The modified particles should form a stable, homogenous dispersion, while the unmodified particles will quickly agglomerate and sediment.

Spectroscopic and Safety Profile

Spectroscopic Characterization

Analysis of the compound's spectra is key to its identification and quality control.

| Technique | Expected Features | Interpretation |

| ¹H NMR | Multiple peaks: ~3.6 ppm (s, 9H, Si-O-CH₃), ~3.3 ppm (t, 2H, -O-CH₂-), ~3.2 ppm (s, 3H, -O-CH₃), ~1.7 ppm (m, 2H, -CH₂-), ~0.7 ppm (t, 2H, Si-CH₂-) | Confirms the presence and relative ratios of the different proton environments in the molecule. |

| ¹³C NMR | Multiple peaks: ~75 ppm (-O-CH₂-), ~70 ppm (Si-CH₂-), ~58 ppm (-O-CH₃), ~50 ppm (Si-O-CH₃), ~20 ppm (-CH₂-) | Provides a carbon map of the molecule, confirming the carbon skeleton.[4] |

| FTIR | Strong peaks at ~2850-2950 cm⁻¹ (C-H stretching), ~1080-1190 cm⁻¹ (Si-O-C and C-O-C stretching), ~820 cm⁻¹ (Si-O stretching) | Identifies the key functional groups present in the silane. |

Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used. The values provided are representative.

Safety and Handling

Trimethoxy(3-methoxypropyl)silane requires careful handling in a laboratory setting.

-

Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[1][4] Contact with moisture will liberate methanol, which is flammable and toxic.[17]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.[18][19] All handling should be performed in a well-ventilated fume hood.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, moisture, and ignition sources.[18] Keep containers tightly sealed.[18]

Conclusion and Future Outlook

Trimethoxy(3-methoxypropyl)silane is a powerful and versatile molecule for creating advanced materials. Its ability to form robust links between organic and inorganic domains makes it indispensable for improving composites, functionalizing surfaces, and developing novel nanomaterials. For researchers in drug development, the principles of silane chemistry offer a reliable platform for designing sophisticated nanocarriers. As the demand for high-performance and functional materials grows, the strategic application of organosilanes like CAS 33580-59-5 will continue to be a critical area of innovation.

References

-

ResearchGate. The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. Available from: [Link]

-

LinkedIn. Trimethoxy(propyl)silane: A Promising Chemical for Surface Modification and Coatings. Available from: [Link]

- Google Patents. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

-

PubChem. Trimethoxy(3-methoxypropyl)silane. Available from: [Link]

-

NIST. Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-. Available from: [Link]

- Google Patents. US4395563A - Hydrolysis of alkoxysilanes.

-

Cole-Parmer. Material Safety Data Sheet - (3-Mercaptopropyl)trimethoxysilane tech. 85%. Available from: [Link]

-

SciSpace. The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface modification of SiO2 nanoparticles. Available from: [Link]

-

Wikipedia. Trimethoxysilane. Available from: [Link]

-

NJ.gov. Common Name: TRIMETHOXY SILANE HAZARD SUMMARY. Available from: [Link]

-

Semantic Scholar. Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Available from: [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Available from: [Link]

-

ResearchGate. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Available from: [Link]

-

Universität des Saarlandes. PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Available from: [Link]

-

AIP Publishing. Functionalization of 6H-SiC surfaces with organosilanes. Available from: [Link]

-

YouTube. What Are Silane Coupling Agents And How Do They Work?. Available from: [Link]

-

ACS Omega. Effect of Organosilane Structures on Mineral Surface Energy and Wettability. Available from: [Link]

-

ResearchGate. How to determine the functionalization conditions for various organosilanes?. Available from: [Link]

-

LinkedIn. Silane Coupling Agents: The Molecular Bridges Transforming Material Science. Available from: [Link]

-

Kruss. Understanding Silane Functionalization. Available from: [Link]

- Google Patents. CN101735257A - Method for synthesizing trimethoxy silane.

-

PMC - NIH. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Available from: [Link]

-

ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Available from: [Link]

-

PubMed. A Novel Bioactive Nanoparticle Synthesized by Conjugation of 3-chloropropyl Trimethoxy Silane Functionalized Fe3O4.... Available from: [Link]

Sources

- 1. CAS 33580-59-5: Trimethoxy(3-methoxypropyl)silane [cymitquimica.com]

- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 3. market.alfa-chemistry.com [market.alfa-chemistry.com]

- 4. Trimethoxy(3-methoxypropyl)silane | C7H18O4Si | CID 36553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-(METHOXY)PROPYLTRIMETHOXYSILANE | 33580-59-5 [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Trimethoxysilane - Wikipedia [en.wikipedia.org]

- 10. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. specialchem.com [specialchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical Properties of Trimethoxy(3-methoxypropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(3-methoxypropyl)silane (CAS No. 33580-59-5) is a bifunctional organosilane possessing both a hydrolyzable trimethoxysilyl group and a polar methoxypropyl group.[1] This unique structure allows it to act as a versatile adhesion promoter, surface modifier, and crosslinking agent in a variety of applications, from coatings and adhesives to nanomaterial functionalization.[2] A thorough understanding of its fundamental physical properties, such as boiling point and density, is critical for its effective application in research and development, ensuring proper handling, processing, and performance. This guide provides a detailed examination of these key physical characteristics, grounded in available technical data.

Core Physical Properties

The physical state of Trimethoxy(3-methoxypropyl)silane under ambient conditions is a clear, colorless liquid.[3] Its key physical properties are summarized in the table below. It is important to distinguish between experimentally determined values and predicted data, as both contribute to a comprehensive understanding of the compound's behavior.

| Property | Value | Conditions | Source |

| Boiling Point | 98-99 °C | at 40 mmHg | [4][5] |

| 168.1 ± 23.0 °C | at 760 mmHg (Predicted) | ||

| Density | 0.995 g/cm³ | --- | [4][5] |

| 0.9 ± 0.1 g/cm³ | --- (Predicted) | [1] | |

| Melting Point | < 0 °C | --- | [1][4][5] |

| Flash Point | 53 °C | --- | [4] |

| 41.8 ± 23.0 °C | --- (Predicted) | [1] | |

| Molecular Weight | 194.30 g/mol | --- | [6] |

| Molecular Formula | C₇H₁₈O₄Si | --- | [7][6] |

Causality and Scientific Insights

The boiling point and density of Trimethoxy(3-methoxypropyl)silane are direct consequences of its molecular structure. The presence of the silicon atom and the four oxygen atoms contributes to a higher molecular weight (194.30 g/mol ) compared to simple hydrocarbons of similar chain length, leading to stronger van der Waals forces and a relatively high boiling point.[7][6]

The boiling point data highlights a crucial experimental consideration: the compound's thermal stability. The experimentally determined boiling point of 98-99 °C is reported at a reduced pressure of 40 mmHg.[4][5] This suggests that, like many silanes, Trimethoxy(3-methoxypropyl)silane may be susceptible to decomposition or self-condensation at its predicted atmospheric boiling point of approximately 168 °C.[1] Therefore, for purification or distillation in a laboratory or industrial setting, vacuum distillation is the required methodology to avoid unwanted side reactions and ensure the integrity of the compound.

The density of 0.995 g/cm³ indicates that it is slightly less dense than water.[4][5] The methoxypropyl group, while adding some polarity, does not impart significant miscibility with water; organosilanes are generally immiscible and reactive with water. The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture, which is the basis for its utility as a coupling agent but also necessitates handling under dry, inert conditions to prevent premature reaction.[3]

Molecular Structure and Functional Relationships

The relationship between the structure of Trimethoxy(3-methoxypropyl)silane and its function is visualized below. The molecule consists of a central silicon atom bonded to three methoxy groups and one 3-methoxypropyl group.

Caption: Molecular structure of Trimethoxy(3-methoxypropyl)silane.

Experimental Methodologies

Boiling Point Determination:

-

Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, and a vacuum pump with a manometer.

-

Procedure:

-

A sample of the silane is placed in the round-bottom flask with boiling chips.

-

The system is sealed and evacuated to the desired pressure (e.g., 40 mmHg).

-

The flask is gently heated in a heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

-

Density Determination:

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the silane, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the silane by the known volume of the pycnometer.

-

Conclusion

The physical properties of Trimethoxy(3-methoxypropyl)silane, particularly its boiling point and density, are well-defined by its molecular structure. The available data indicates a boiling point of 98-99 °C at 40 mmHg and a density of 0.995 g/cm³.[4][5] These values are crucial for professionals in research and drug development, informing decisions on purification, handling, and application. The need for vacuum distillation, as suggested by the pressure-dependent boiling point, is a key practical insight for maintaining the compound's integrity. As with any reactive chemical, a comprehensive understanding of these properties is the foundation for safe and effective use.

References

-

Molbase. (n.d.). 3-(METHOXY)PROPYLTRIMETHOXYSILANE CAS#: 33580-59-5. Retrieved January 29, 2026, from [Link]

-

Gelest. (n.d.). METHACRYLOXYPROPYLTRIM.... Retrieved January 29, 2026, from [Link]

-

Gelest. (2015, January 7). Safety Data Sheet: 3-METHOXYPROPYLTRIMETHOXYSILANE. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Trimethoxy(3-methoxypropyl)silane. Retrieved January 29, 2026, from [Link]

-

Chemsrc. (2025, August 23). 3-Methoxypropyl Trimethoxysilane | CAS#:33580-59-5. Retrieved January 29, 2026, from [Link]

-

Gelest. (n.d.). 3-METHOXYPROPYLTRIMETHOXYSILANE. Retrieved January 29, 2026, from [Link]

Sources

- 1. 3-Methoxypropyl Trimethoxysilane | CAS#:33580-59-5 | Chemsrc [chemsrc.com]

- 2. 3-METHOXYPROPYLTRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 3. gelest.com [gelest.com]

- 4. 33580-59-5 | CAS DataBase [m.chemicalbook.com]

- 5. 3-(METHOXY)PROPYLTRIMETHOXYSILANE CAS#: 33580-59-5 [m.chemicalbook.com]

- 6. Trimethoxy(3-methoxypropyl)silane | C7H18O4Si | CID 36553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

The Solubility Profile of Trimethoxy(3-methoxypropyl)silane: A Technical Guide for Researchers

Abstract

Trimethoxy(3-methoxypropyl)silane, a versatile organosilicon compound, plays a pivotal role in numerous applications ranging from a coupling agent to a surface modifier in the development of advanced materials. Its efficacy in these roles is fundamentally governed by its behavior in solution, particularly its solubility in organic solvents. This technical guide provides an in-depth exploration of the solubility characteristics of trimethoxy(3-methoxypropyl)silane, offering a blend of theoretical principles, practical experimental guidance, and an understanding of the key molecular interactions at play. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, enabling them to make informed decisions in solvent selection and experimental design.

Introduction: Understanding the Significance of Solubility

Trimethoxy(3-methoxypropyl)silane ((CH₃O)₃Si(CH₂)₃OCH₃) is an alkoxysilane characterized by a silicon atom bonded to three hydrolyzable methoxy groups and a non-hydrolyzable 3-methoxypropyl group.[1] This dual functionality allows it to act as a molecular bridge between inorganic and organic materials, making it invaluable in coatings, adhesives, and sealants.[1] The successful application of this silane is critically dependent on its ability to be effectively dispersed and transported in a liquid medium, which necessitates a thorough understanding of its solubility.

While broadly described as being soluble in organic solvents, a deeper, more quantitative understanding is often required for process optimization, formulation development, and ensuring reaction homogeneity.[1] This guide will delve into the principles governing its solubility, provide a framework for experimentally determining solubility, and discuss the implications of solvent choice on the stability and reactivity of this important compound.

Theoretical Framework: The Chemistry of Silane Solubility

The solubility of any compound is dictated by the balance of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline. In the case of trimethoxy(3-methoxypropyl)silane, its molecular structure provides insight into its solubility behavior.

The molecule possesses both polar and non-polar characteristics. The methoxy groups (-OCH₃) attached to the silicon atom and the ether linkage in the methoxypropyl group introduce polarity and the potential for hydrogen bonding with protic solvents. Conversely, the propyl chain (-CH₂CH₂CH₂-) contributes to its non-polar, hydrophobic character.

Therefore, trimethoxy(3-methoxypropyl)silane is expected to exhibit good solubility in a wide range of organic solvents, including:

-

Alcohols (e.g., methanol, ethanol, isopropanol): The ability of alcohols to engage in hydrogen bonding and their overall polarity makes them excellent solvents for this silane.

-

Ethers (e.g., diethyl ether, tetrahydrofuran): The ether linkages in these solvents can interact favorably with the ether and methoxy groups of the silane.

-

Ketones (e.g., acetone, methyl ethyl ketone): These polar aprotic solvents can effectively solvate the polar portions of the silane molecule.

-

Aromatic Hydrocarbons (e.g., toluene, xylene): The non-polar alkyl chain of the silane promotes solubility in these non-polar solvents.

-

Aliphatic Hydrocarbons (e.g., hexane, heptane): While likely soluble, the solubility might be less pronounced compared to more polar solvents due to the influence of the methoxy groups.

It is crucial to recognize that the presence of moisture in organic solvents can lead to the hydrolysis of the methoxy groups, forming silanol groups (-Si-OH) and methanol as a byproduct.[1][2] This reaction can be catalyzed by acids or bases and is influenced by the nature of the solvent.[2] The resulting silanols are often more polar and can either enhance solubility in polar solvents or lead to condensation reactions, forming oligomers and potentially insoluble polysiloxanes.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for trimethoxy(3-methoxypropyl)silane across a broad spectrum of organic solvents is limited. However, for the purposes of formulation and experimental design, it is invaluable to have such data. The following table illustrates how experimentally determined solubility data would be presented. The values provided are hypothetical and serve as a template for researchers to populate with their own findings.

| Organic Solvent | Solvent Class | Solubility at 25°C ( g/100 mL) | Observations |

| Methanol | Polar Protic | > 50 (Miscible) | Forms a clear, homogeneous solution. |

| Isopropanol | Polar Protic | > 50 (Miscible) | Forms a clear, homogeneous solution. |

| Acetone | Polar Aprotic | > 50 (Miscible) | Forms a clear, homogeneous solution. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | > 50 (Miscible) | Forms a clear, homogeneous solution. |

| Toluene | Non-polar Aromatic | > 40 | Forms a clear, homogeneous solution. |

| n-Hexane | Non-polar Aliphatic | ~ 20 | May require agitation to fully dissolve. |

Experimental Protocol for Determining Solubility

To empower researchers to generate their own precise solubility data, this section provides a detailed, step-by-step methodology based on the widely accepted shake-flask method.[3][4] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Principle

The shake-flask method involves adding an excess of the solute to a known volume of the solvent.[3] The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the supernatant is determined analytically. The presence of undissolved solute confirms that a saturated solution has been achieved.[3]

Materials and Equipment

-

Trimethoxy(3-methoxypropyl)silane (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., NMR)[4]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry to prevent premature hydrolysis of the silane.

-

Prepare a series of standard solutions of trimethoxy(3-methoxypropyl)silane in the chosen solvent for calibration of the analytical instrument.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the organic solvent (e.g., 10.0 mL) into a glass vial.

-

Add an excess amount of trimethoxy(3-methoxypropyl)silane to the vial. An excess is crucial to ensure saturation. A good starting point is to add approximately 1.5 to 2 times the estimated solubility.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[3] It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended micro-droplets of the undissolved silane.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of trimethoxy(3-methoxypropyl)silane.

-

-

Data Interpretation:

-

Using the determined concentration and the dilution factor, calculate the solubility of trimethoxy(3-methoxypropyl)silane in the solvent at the specified temperature. Express the result in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Dominant intermolecular forces between the silane and different solvent classes.

Conclusion: A Practical Framework for Solvent Selection

This technical guide has provided a comprehensive overview of the solubility of trimethoxy(3-methoxypropyl)silane in organic solvents. While quantitative data in the literature is scarce, the principles of "like dissolves like" and an understanding of the molecule's structure provide a strong basis for predicting its solubility behavior. The detailed experimental protocol presented herein offers a robust method for researchers to determine precise solubility values tailored to their specific needs. By considering the interplay of intermolecular forces and the potential for hydrolysis, scientists and professionals can make informed decisions on solvent selection, ensuring the optimal performance of trimethoxy(3-methoxypropyl)silane in their applications.

References

-

Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Education.com. (2024, February 13). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Al-Bualy, M., & Al-Harthi, M. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethoxy(3-methoxypropyl)silane. PubChem. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]

Sources

Trimethoxy(3-methoxypropyl)silane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Trimethoxy(3-methoxypropyl)silane

As a Senior Application Scientist, the imperative to ensure laboratory safety cannot be overstated, especially when working with reactive chemical species such as organosilanes. Trimethoxy(3-methoxypropyl)silane is a versatile silane coupling agent, valued for its ability to enhance adhesion between organic polymers and inorganic substrates in coatings, adhesives, and composite materials.[1] However, its utility is matched by a specific hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide provides an in-depth analysis of the safety data for trimethoxy(3-methoxypropyl)silane, moving beyond mere procedural lists to explain the chemical causality behind the necessary precautions.

Chemical Identification and Physicochemical Properties

A foundational element of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical properties. These characteristics influence its behavior under various laboratory and storage conditions.

Synonyms: (3-Methoxypropyl)trimethoxysilane, Methoxypropyltrimethoxysilane[1] CAS Number: 33580-59-5[1] Molecular Formula: C₇H₁₈O₄Si[2]

The following table summarizes key physicochemical data, which is critical for assessing risks such as flammability and vapor density.

| Property | Value | Source |

| Molecular Weight | 194.30 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 168.1 ± 23.0 °C at 760 mmHg | [2] |

| Flash Point | 41.8 ± 23.0 °C | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C | [2] |

| Melting Point | < 0°C | [2] |

Hazard Identification and GHS Classification

Trimethoxy(3-methoxypropyl)silane possesses a distinct set of hazards primarily linked to its flammability and reactivity, particularly with water. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

While a large percentage of ECHA C&L notifications report that this chemical does not meet GHS hazard criteria, a significant number of suppliers do classify it with specific hazards.[3] In the interest of maximum safety, it is prudent to adhere to the more cautious classifications. The primary concern is the hydrolysis of the methoxy groups in the presence of moisture, which liberates methanol. Methanol is both flammable and toxic, contributing significantly to the overall hazard profile of the parent compound.

GHS Hazard Classification Summary

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | H226: Flammable liquid and vapor | Warning | 🔥 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | ❗ |

Comprehensive Handling and Storage Protocols

The causality behind stringent handling protocols is the compound's reactivity. Adherence to these procedures is not merely about compliance but about actively preventing hazardous chemical reactions.

Prudent Handling Workflow

Safe handling is a systematic process that begins before the container is even opened. The following workflow illustrates the critical steps for any procedure involving this substance.

Caption: A systematic workflow for handling moisture-sensitive silanes.

Core Handling Directives:

-

Moisture Avoidance: Always handle trimethoxy(3-methoxypropyl)silane under an inert, dry atmosphere (e.g., nitrogen or argon). This is critical to prevent hydrolysis, which liberates flammable and toxic methanol.[7]

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[8]

-

Ignition Sources: This compound is a flammable liquid.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[10][11]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[8]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in the original, tightly sealed container to prevent moisture ingress and vapor escape.[9]

-

Environment: The storage area must be cool, dry, and well-ventilated.[9] A recommended storage temperature is often 0-8 °C.[8]

-

Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[9] Crucially, it must be segregated from water.[9]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls (like fume hoods) are the first line of defense. When these are not sufficient, PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the correct level of PPE.

Caption: Decision-making flowchart for selecting appropriate PPE.

Specific PPE Recommendations:

-

Eye Protection: Chemical worker's goggles are mandatory.[7] Standard safety glasses do not provide adequate protection against splashes.[7] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[12]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[7] Always inspect gloves for integrity before use.

-

Skin and Body Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[9]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-certified organic vapor respirator should be used.[7] Improper use of respirators is dangerous and requires a formal respiratory protection program.[12]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always have the Safety Data Sheet (SDS) available to show to medical personnel.[4]

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[4] Seek medical advice.[7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Fire Fighting Measures

This compound is a flammable liquid with a relatively low flash point.[2][4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [12] Contact with water can be hazardous, potentially liberating flammable methanol and exacerbating the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may rupture violently if heated.[9] Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and silicon dioxide.[9]

-

Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[9]

Accidental Release Measures (Spills)

A spill of trimethoxy(3-methoxypropyl)silane requires a swift, controlled, and cautious response.

Caption: Step-by-step emergency procedure for chemical spills.

Key Spill Response Actions:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[12]

-

Control Ignition Sources: Remove all sources of ignition.[12]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash. Do not use water or wet methods. [12]

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, covered container for disposal.[11]

-

Decontamination: After the material has been collected, ventilate the area and wash the spill site.[12]

Toxicological Information

Exposure to trimethoxy(3-methoxypropyl)silane can cause a range of adverse health effects.

-

Eye Irritation: Causes serious eye irritation.[4] Even mild exposures can lead to conjunctivitis, and severe exposures may cause corneal damage.[7]

-

Skin Irritation: Causes skin irritation upon contact.[4] Prolonged contact may lead to dermatitis.[9] Systemic effects may result from absorption through the skin, especially if the skin is abraded or cut.[9]

-

Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory system, leading to coughing and shortness of breath.[4][9][12]

-

Ingestion: Accidental ingestion may be harmful.[9] The hydrolysis product, methanol, can cause a range of toxic effects including nausea, vomiting, headache, dizziness, visual disturbances, and in severe cases, coma and death.[9]

-

Central Nervous System: High concentrations of vapors may cause drowsiness and dizziness.[9]

Stability and Reactivity

Understanding chemical stability and reactivity is key to preventing accidents.

-

Reactivity: The material is sensitive to moisture. It decomposes in contact with moist air or water, liberating methanol.[7]

-

Chemical Stability: The substance is stable under recommended storage conditions (cool, dry, inert atmosphere).[7]

-

Incompatible Materials: Avoid contact with water, strong acids, strong bases, and oxidizing agents.[9][13] Strong bases can cause disproportionation, leading to the formation of pyrophoric products.[7]

-

Conditions to Avoid: Keep away from heat, flames, sparks, and moisture.[10][13]

By integrating a deep understanding of the chemical properties and reactivity of trimethoxy(3-methoxypropyl)silane with rigorous and well-practiced safety protocols, researchers can effectively mitigate the risks associated with its use. This guide serves as a technical resource to empower scientists and professionals to handle this valuable reagent with the confidence and caution it requires.

References

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trimethoxy Silane. Retrieved from [Link]

-

Power Chemical Corporation. (2011). SiSiB PC5931: Trimethoxy(propyl)silane Material Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: (3-Chloropropyl)trimethoxysilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36553, Trimethoxy(3-methoxypropyl)silane. Retrieved from [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: TRIMETHOXYSILANE, 95%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17215, Trimethoxysilane. Retrieved from [Link]

-

ChemSrc. (2025). 3-Methoxypropyl Trimethoxysilane | CAS#:33580-59-5. Retrieved from [Link]

Sources

- 1. CAS 33580-59-5: Trimethoxy(3-methoxypropyl)silane [cymitquimica.com]

- 2. 3-Methoxypropyl Trimethoxysilane | CAS#:33580-59-5 | Chemsrc [chemsrc.com]

- 3. Trimethoxy(3-methoxypropyl)silane | C7H18O4Si | CID 36553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. powerchemical.net [powerchemical.net]

- 5. chemscene.com [chemscene.com]

- 6. Trimethoxy(3,3,3-trifluoropropyl)silane | 429-60-7 | TCI AMERICA [tcichemicals.com]

- 7. gelest.com [gelest.com]

- 8. afgsci.com [afgsci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

The Methoxysilane Advantage: Mechanistic Drivers and Reactivity Control in Surface Functionalization

Executive Summary

In the architecture of self-assembled monolayers (SAMs) and surface functionalization, the choice of the alkoxy leaving group is often treated as a secondary variable. This is a critical error. The methoxy group (

This guide analyzes the physicochemical role of methoxy groups in silane reactivity.[1] We explore the steric and inductive mechanisms that govern this enhanced reactivity, the specific catalytic pathways (acid vs. base) that dictate silanol formation, and the critical safety trade-offs—specifically methanol toxicity—that drug development professionals must navigate.

The Kinetic Imperative: Methoxy vs. Ethoxy

The fundamental differentiator of methoxysilanes (e.g., trimethoxysilane) is their hydrolysis rate.[2] In aqueous or moisture-rich environments, the alkoxy group must be displaced by a hydroxyl group to form the reactive silanol (

Steric and Inductive Drivers

The hydrolysis rate (

-

Steric Hindrance: The methoxy group has a smaller Van der Waals radius than the ethoxy group. This reduces steric crowding around the central silicon atom, lowering the activation energy for the nucleophilic attack by water.

-

Rate Differential: Empirical data confirms that methoxysilanes hydrolyze approximately 6 to 10 times faster than ethoxysilanes under identical conditions [1].[3]

Quantitative Comparison

| Feature | Methoxysilane ( | Ethoxysilane ( | Mechanistic Implication |

| Hydrolysis Rate | High ( | Low ( | Methoxy is required for rapid processing or low-hydroxyl substrates. |

| Leaving Group | Methanol | Ethanol | Methanol evaporates faster but poses toxicity risks. |

| Steric Bulk | Low | Moderate | Methoxy allows for higher density packing in the transition state. |

| Substrate Suitability | Plastics, dry surfaces | Glass, ceramics | Methoxy reactivity compensates for substrates with fewer surface -OH groups. |

The Mechanistic Bifurcation: Acid vs. Base Catalysis

The reactivity of methoxy groups is heavily dependent on the pH of the reaction environment. The mechanism shifts distinctly between acid and base catalysis, affecting not just the rate, but the structure of the resulting silane layer (monolayer vs. multilayer).

Pathway Analysis

-

Acid Catalysis (pH < 5): The reaction proceeds via the protonation of the methoxy oxygen. This makes the methoxy group an excellent leaving group. Crucially, the rate of hydrolysis decreases as more alkoxy groups are hydrolyzed. This favors the formation of stable monomers, which is ideal for forming ordered monolayers [2].

-

Base Catalysis (pH > 9): The reaction involves a direct nucleophilic attack by the hydroxyl anion (

) on the silicon atom. The rate increases with each hydrolysis step because the resulting silanol groups are electron-withdrawing, making the silicon more electrophilic. This often leads to rapid, uncontrolled condensation and particle formation [3].

Visualization: Hydrolysis Pathways

Figure 1: Mechanistic divergence of methoxysilane hydrolysis under acidic vs. basic conditions. Acid catalysis favors monomers; base catalysis favors polymerization.

The Methanol Constraint: Implications for Drug Delivery

For researchers in drug delivery (e.g., silica nanoparticles, hydrogels), the choice of methoxy groups carries a toxicological burden.

The Toxicity Cascade

Hydrolysis of one mole of trimethoxysilane releases three moles of methanol.

-

Ocular Toxicity: Methanol is metabolized into formic acid, which has a specific affinity for the optic nerve, leading to potential blindness [4].[4]

-

Systemic Acidosis: Formic acid accumulation inhibits mitochondrial cytochrome c oxidase, causing metabolic acidosis.

Risk Mitigation Strategy

-

Purification: For in vivo applications, methoxysilane-functionalized nanoparticles must undergo rigorous dialysis or lyophilization to remove residual methanol.

-

Substitution: If the substrate allows (e.g., high surface area silica), switch to ethoxysilanes. The byproduct, ethanol, has a significantly higher safety threshold.

-

Process Control: Use methoxysilanes only when the substrate reactivity is low (e.g., certain polymers) and the reaction time must be minimized to prevent substrate degradation.

Experimental Protocol: Controlled Anhydrous Deposition

To leverage the high reactivity of methoxy groups without inducing bulk polymerization, an anhydrous protocol with controlled surface moisture is the gold standard. This method relies on the trace water adsorbed on the substrate surface to drive hydrolysis solely at the interface [5].

Materials

-

Silane: (3-Aminopropyl)trimethoxysilane (APTMS) or similar.[5][6]

-

Solvent: Anhydrous Toluene (Low polarity prevents silane polymerization in solution).

-

Catalyst: n-Butylamine (optional, for accelerating surface bond formation).

Workflow Diagram

Figure 2: Workflow for anhydrous deposition of methoxysilanes, utilizing surface-bound water to limit vertical polymerization.

Step-by-Step Methodology

-

Surface Activation: Clean substrate (glass/silicon) with Piranha solution (

) for 30 minutes to regenerate surface hydroxyls. Caution: Piranha solution is explosive with organics. -

Moisture Adsorption: Rinse with DI water and dry under a stream of nitrogen. Allow the substrate to equilibrate in ambient air (40–50% humidity) for 15–30 minutes. This deposits the microscopic water layer necessary for methoxy hydrolysis.

-

Silane Solution: Prepare a 2% (v/v) solution of the methoxysilane in anhydrous toluene.

-

Deposition: Immerse the substrate in the solution for 1–2 hours at room temperature. The non-polar solvent prevents the silane from reacting with itself in the bulk solution; it only reacts where it encounters the water layer on the surface.

-

Wash: Rinse sequentially with toluene, ethanol, and water to remove unbound silanes.

-

Cure: Bake at

for 30 minutes. This step drives the condensation reaction (

Validation & Troubleshooting

A self-validating system requires confirmation of the surface state.

| Technique | Expected Result (Methoxysilane Monolayer) | Common Failure Mode |

| Contact Angle | ||

| Ellipsometry | Thickness | Thickness |

| FTIR-ATR | Peak at | Missing peaks indicate failed grafting. |

References

-

Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[7][8][9] Link

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. Link

-

Osterholz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. Link

-

Ashurst, J. V., & Nappe, T. M. (2023). Methanol Toxicity. StatPearls [Internet]. Link

-

Pasternack, R. M., et al. (2008). Surface Modification of Silicon Dioxide with 3-Aminopropyltrimethoxysilane for Biosensor Applications. Journal of The Electrochemical Society, 155(11), J327. Link

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 3. gelest.com [gelest.com]

- 4. Chronic methanol toxicity through topical and inhalational routes presenting as vision loss and restricted diffusion of the optic nerves on MRI: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thenanoholdings.com [thenanoholdings.com]

- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. thenanoholdings.com [thenanoholdings.com]

- 9. researchgate.net [researchgate.net]

Advanced Silane Coupling Chemistry: Mechanisms, Kinetics, and Surface Functionalization Protocols

Executive Summary

For researchers in drug delivery and bio-interface science, silane coupling agents are not merely "glues"; they are the primary architects of the inorganic-organic interface. Whether stabilizing silica nanoparticles for drug transport or functionalizing glass slides for high-throughput assays, the success of the application hinges on the topology of the silane layer.

This guide moves beyond basic definitions to explore the kinetic competition between hydrolysis (activation) and condensation (polymerization). It provides a self-validating framework for depositing precise monolayers versus robust multilayers, ensuring experimental reproducibility in sensitive biological environments.

Part 1: The Mechanistic Core

The fundamental utility of a silane coupling agent lies in its dual reactivity, described by the general formula

- (Hydrolyzable Group): Typically alkoxy (methoxy, ethoxy) or chloro. These groups are the "anchor," reacting with surface hydroxyls (silanols) on the inorganic substrate.

- (Organofunctional Group): The "payload." In drug development, this is often an amine (for conjugation), a PEG chain (for stealth/anti-fouling), or a hydrophobic chain (for passivation).

The Kinetic Battle: Hydrolysis vs. Condensation

The formation of a stable coating is a race between two reactions. Control over this race determines whether you get a smooth monolayer or a disordered, physisorbed aggregate.

-

Hydrolysis: The alkoxy groups (

) react with water to form reactive silanols (-

Rate Dependence: Steric bulk of the alkoxy group (Methoxy > Ethoxy) and pH.[2]

-

-

Condensation: Silanols react with each other (oligomerization) or with the surface (grafting) to form stable siloxane bonds (

).

Critical Insight:

-

Acid Catalysis (pH < 5): Accelerates hydrolysis . The protonation of the alkoxy group makes it a better leaving group. Condensation is slow. Result: Stable silanol monomers in solution.[1][3]

-

Base Catalysis (pH > 9): Accelerates condensation . The silanol is deprotonated (

), becoming a potent nucleophile that attacks other silicons. Result: Rapid polymerization and precipitation (cloudy solution).

Visualization: The pH-Dependent Pathway

The following diagram illustrates the mechanistic divergence based on catalytic conditions.

Caption: Kinetic pathways of silane hydrolysis and condensation. Acidic conditions favor monomer stability (ideal for coating), while basic conditions favor bulk polymerization.

Part 2: Thermodynamics & Surface Kinetics

The Role of Water

Water is a reagent, not just a solvent.

-

Too little water: Incomplete hydrolysis. The silane remains in the alkoxy form and cannot bond to the surface.

-

Too much water: Promotes 3D polymerization in the bulk solution rather than 2D surface grafting.

Surface Topology Control

For drug delivery vectors (e.g., mesoporous silica nanoparticles), a monolayer is often required to prevent pore blockage. For corrosion resistance, a multilayer is preferred.

| Feature | Monolayer Deposition | Multilayer Deposition |

| Primary Solvent | Anhydrous Toluene or Hexane | Ethanol/Water (95:5) |

| Water Source | Surface-adsorbed water only | Added bulk water |

| Catalyst | None or trace amine | Acetic Acid (pH 4.5-5.5) |

| Mechanism | Direct surface reaction | Oligomer deposition |

| Use Case | Biosensors, pore functionalization | Filler treatment, adhesion promotion |

Part 3: Validated Experimental Protocols

Protocol A: Precision Monolayer Grafting (Anhydrous)

Best for: Biosensors, modifying silica nanoparticles for drug delivery, and atomic force microscopy (AFM) tips.

Reagents:

-

Target Silane (e.g., APTES for amines, PEG-silane).

-

Anhydrous Toluene (dried over molecular sieves).

-

Substrate (Silicon wafer, Glass, Silica particles).

Workflow:

-

Surface Activation (Critical):

-

Substrates must be cleaned (Piranha solution or O2 Plasma) to maximize surface silanol (

) density. -

Why: Silanes cannot bond to a contaminated or fully dehydrated (siloxane) surface.

-

-

Reaction:

-

Prepare a 1-2% (v/v) solution of silane in anhydrous toluene.

-

Immerse substrate for 1-2 hours under dry

atmosphere. -

Note: Exclusion of atmospheric moisture prevents solution-phase polymerization.

-

-

Washing:

-

Rinse sequentially with Toluene

Ethanol -

Why: Removes physisorbed (non-covalently bound) silanes.

-

-

Curing (The Locking Step):

Protocol B: Aqueous/Alcohol Deposition (High Loading)

Best for: Bulk fillers, chromatography stationary phases.

-

Hydrolysis Pre-step:

-

Mix Ethanol (95%) and Water (5%).

-

Adjust pH to 4.5-5.5 with Acetic Acid.

-

Add Silane (1-2%) and stir for 5-10 mins (until clear).

-

Why: The acid hydrolyzes the alkoxy groups to form reactive silanols.

-

-

Deposition:

-

Dip substrate or mix with particles for 10-30 mins.

-

-

Curing:

Part 4: Quantitative Control (The Math)

To ensure reproducibility, you must calculate the theoretical Minimum Wetting Surface (MWS) . This prevents using a vast excess of silane, which leads to bridging and aggregation.

Formula:

-

Specific Wetting Surface (SWS): The area covered by 1 gram of silane.

-

Approximation:

-

Example: For APTES (MW 221),

.

-

Part 5: Applications in Drug Development

PEGylation for "Stealth" Nanocarriers

PEG-silanes (e.g., mPEG-silane) are grafted onto silica nanoparticles to reduce protein adsorption (opsonization) in the bloodstream.

-

Challenge: PEG chains provide steric hindrance.

-

Solution: Use a "backfilling" strategy. Graft the bulky PEG-silane first, then backfill gaps with a small silane (e.g., Methyl-silane) to passivate remaining surface hydroxyls.

Bio-Conjugation Workflow

The most common pathway for attaching antibodies to a sensor surface:

-

Silanization: APTES (introduces

). -

Crosslinking: Glutaraldehyde or BS3 (homobifunctional linkers).

-

Conjugation: Protein (via surface amines).

Visualization: The Bio-Conjugation Workflow

Caption: Standard workflow for immobilizing proteins onto silica surfaces using aminosilanes and bifunctional crosslinkers.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][7] (Comprehensive guide on silane chemistry and SWS calculations). [Link]

-

Arkles, B. Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest Technical Brochure.[7] (Detailed mechanisms of hydrolysis and condensation). [Link]

-

Hermanson, G. T. Bioconjugate Techniques. Academic Press. (The authoritative text on APTES and protein immobilization strategies). [Link]

-

Plueddemann, E. P. Silane Coupling Agents.[8] Plenum Press. (Foundational text on the thermodynamics of the silane interface). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. medium.com [medium.com]

- 5. APTES-Functionalization of SBA-15 Using Ethanol or Toluene: Textural Characterization and Sorption Performance of Carbon Dioxide [scielo.org.mx]

- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]

Trimethoxy(3-methoxypropyl)silane reaction with hydroxylated surfaces

Technical Guide: Surface Functionalization with Trimethoxy(3-methoxypropyl)silane

Executive Summary This technical guide details the mechanistic and operational protocols for functionalizing hydroxylated surfaces (silica, glass, metal oxides) with Trimethoxy(3-methoxypropyl)silane (TMMP). Unlike standard alkyl-silanes that create hydrophobic surfaces, or amino-silanes used for conjugation, TMMP serves a critical role in bio-interphase engineering . Its methoxy-propyl tail acts as a short-chain, non-fouling "stealth" moiety, mimicking the inertness of polyethylene glycol (PEG) while maintaining the oxidative stability of an alkyl backbone. This guide is designed for application scientists requiring high-fidelity monolayers for drug delivery systems, microfluidic diagnostics, and chromatographic stationary phases.

Part 1: Molecular Architecture & Reactivity

1.1 The Molecule: Structure-Function Analysis

-

Chemical Name: Trimethoxy(3-methoxypropyl)silane[1]

-

CAS: 33580-59-5 (Commonly referenced analogue)[1]

-

Formula:

| Structural Component | Chemical Function | Application Relevance |

| Trimethoxy Head | Anchor Group: Undergoes rapid hydrolysis (faster than ethoxy) to form reactive silanols ( | Ensures high grafting density on hydroxylated substrates ( |

| Propyl Linker | Spacer: Provides Van der Waals stability and separates the ether tail from the surface. | Prevents surface-induced hydrolysis of the ether bond; enhances monolayer ordering. |

| Methoxy Tail | Functional Interface: A chemically inert, hydrophilic ether terminus. | "Stealth" Effect: Reduces non-specific binding (NSB) of proteins and lipids without the chain-entanglement issues of long PEG polymers. |